N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,3-thiazol-5-yl core substituted with a mercapto group at position 2 and a ketone at position 2. The thiazole ring is fused to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group. Its molecular formula is C₁₃H₁₄N₂O₃S₂, with a molecular weight of 310.39 g/mol .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-18-9-6-4-3-5-8(9)14-11(16)7-10-12(17)15-13(19)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBUDUXJZAIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyaniline.
Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the thiazole ring can undergo oxidation to form disulfides.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide can be used in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
The compound belongs to a class of 5-acylamino-1,3-thiazoles, which are frequently synthesized via Hantzsch cyclization or modifications of thioureas. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Varying Aryl Substituents
Key Observations :
- Substituent Effects: The 2-ethoxyphenyl group in the target compound enhances lipophilicity compared to the 2-methoxyphenyl analogue (MW 310.39 vs. 296.4 g/mol) .
Tautomerism in Thiazolidinone Derivatives
Compounds such as 3a and 3c exist as tautomeric mixtures of thiazolidinone-imino (e.g., 3a-I) and thiazol-anilino (e.g., 3a-A) forms in a 1:1 ratio, confirmed via ¹H NMR and 2D NOESY spectra . The target compound likely exhibits similar tautomerism, affecting its reactivity and solubility.
Pharmacological Potential
While direct bioactivity data for the target compound are absent in the evidence, structurally related acetamide derivatives (e.g., 47 , 48 ) show antimicrobial and antifungal activity . For example:
- 47 and 48 : Active against gram-positive bacteria (MIC ≤ 1 µg/mL).
- 49 and 50 : Effective against fungal strains .
Analytical Data
Biological Activity
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological potential.
Chemical Structure and Synthesis
The compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Phenyl Group : An ethoxy-substituted aromatic ring.
- Acetamide Moiety : A functional group that enhances solubility and biological activity.
Synthesis Overview
The synthesis typically involves:
- Formation of the Thiazole Ring : Achieved by reacting α-haloketones with thiourea under basic conditions.
- Introduction of the Phenyl Group : Via nucleophilic substitution using 2-ethoxyaniline.
- Acetamide Formation : Acylation of the amine group with acetic anhydride or similar agents.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies using the Sulforhodamine B (SRB) assay demonstrated its efficacy against various cancer cell lines, including lung cancer cells . The compound's mechanism may involve:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its thiazole structure is known to interact with bacterial enzymes or disrupt cellular membranes, making it a potential candidate for treating infections.
The exact mechanism of action remains under investigation; however, several hypotheses have been proposed:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability and cell lysis in microbial pathogens.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
Case Studies
Several studies have reported on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiourea derivatives and maleimides or analogous electrophiles. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid under controlled heating (2–4 hours) forms the thiazolidinone core . Optimization includes adjusting solvent polarity (e.g., acetic acid vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yields (typically 60–85%) and reduce side products. TLC monitoring is critical for reaction completion .
| Key Reaction Parameters | Example Conditions | Outcome |
|---|---|---|
| Solvent | Glacial acetic acid | Higher yield (75–85%) |
| Temperature | Reflux (110–120°C) | Faster cyclization |
| Stoichiometry | 1:1 molar ratio | Minimal byproducts |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming tautomeric equilibria and regiochemistry, as seen in related thiazolidinone derivatives where 1:1 tautomeric mixtures are observed . Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹). X-ray crystallography (via SHELX programs ) resolves absolute configuration if single crystals are obtainable.
Q. What are the common chemical reactions involving the thiazolidinone and acetamide moieties?
- Methodological Answer : The thiazolidinone ring undergoes oxidation (e.g., KMnO₄ to form sulfoxides) and nucleophilic substitution at the sulfur or nitrogen sites . The acetamide group participates in hydrolysis (acid/base-mediated) to yield carboxylic acids or amines. For example, hydrazinolysis of the acetamide forms hydrazide intermediates for further derivatization .
Advanced Research Questions
Q. How does tautomerism affect the compound’s spectroscopic data and biological activity?
- Methodological Answer : ¹H NMR reveals dynamic equilibrium between thione (C=S) and thiol (S-H) tautomers, as observed in analogs like N-(4-ethoxyphenyl)-2-imino-4-oxo-thiazolidineacetamide . This tautomerism impacts ligand-receptor interactions; for instance, the thiol form may enhance metal-binding capacity in enzyme inhibition. Computational studies (DFT) can predict dominant tautomers under physiological pH .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles or unaccounted tautomerism. Rigorous HPLC purity checks (>95%) and controlled bioassays (e.g., fixed pH to stabilize tautomers) are recommended . For example, antimicrobial activity variations in analogs may correlate with the ratio of 4-oxo-thiazolidine vs. 4-thioxo forms, which differentially interact with bacterial targets .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer : Scale-up requires solvent recycling (e.g., acetic acid recovery via distillation) and catalytic additives (e.g., p-toluenesulfonic acid) to accelerate cyclization . Process Analytical Technology (PAT) tools, like in-situ FT-IR, monitor intermediates in real time. A case study on maleimide-thiourea condensations achieved 90% yield at 10 mmol scale by gradient heating (ramping from 50°C to reflux) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. For thiazolidinone derivatives, the 4-oxo group often hydrogen-bonds with catalytic residues, while the ethoxyphenyl moiety occupies hydrophobic pockets . QSAR models incorporating Hammett constants of substituents (e.g., electron-withdrawing groups on the phenyl ring) improve activity predictions .
Data Contradiction Analysis
- Example Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
